Pde5-IN-5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

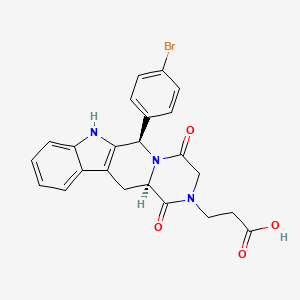

特性

分子式 |

C23H20BrN3O4 |

|---|---|

分子量 |

482.3 g/mol |

IUPAC名 |

3-[(2R,8R)-2-(4-bromophenyl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]propanoic acid |

InChI |

InChI=1S/C23H20BrN3O4/c24-14-7-5-13(6-8-14)22-21-16(15-3-1-2-4-17(15)25-21)11-18-23(31)26(10-9-20(29)30)12-19(28)27(18)22/h1-8,18,22,25H,9-12H2,(H,29,30)/t18-,22-/m1/s1 |

InChIキー |

LOWJQZJZVQZRGS-XMSQKQJNSA-N |

異性体SMILES |

C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |

正規SMILES |

C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC=C(C=C5)Br)CCC(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Phosphodiesterase 5 (PDE5) Inhibitors

Disclaimer: Information on a specific compound designated "Pde5-IN-5" is not available in public chemical databases or scientific literature. This name may be an internal, non-standard identifier. This guide will provide a comprehensive overview of the well-established class of compounds known as Phosphodiesterase 5 (PDE5) inhibitors, covering their chemical structures, properties, mechanism of action, and relevant experimental protocols as requested.

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 (PDE5) enzyme on cyclic guanosine monophosphate (cGMP) in various tissues.[1] By preventing the breakdown of cGMP, these inhibitors enhance the effects of nitric oxide (NO), a key signaling molecule in vasodilation. This mechanism of action has led to their successful application in the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][3] Prominent examples of PDE5 inhibitors include Sildenafil (Viagra), Tadalafil (Cialis), and Vardenafil (Levitra).[1]

Chemical Structures and Properties

The chemical structures of PDE5 inhibitors are diverse, but they generally mimic the structure of cGMP, allowing them to bind to the active site of the PDE5 enzyme.[4] Below is a table summarizing the key chemical properties of three widely used PDE5 inhibitors.

| Property | Sildenafil | Tadalafil | Vardenafil |

| IUPAC Name | 1-[[3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxyphenyl]sulfonyl]-4-methylpiperazine | (6R,12aR)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione | 4-[2-Ethoxy-5-(4-ethylpiperazin-1-yl)sulfonyl-phenyl]-9-methyl-7-propyl-3,5,6,8-tetrazabicyclo[4.3.0]nona-3,7,9-trien-2-one |

| CAS Number | 139755-83-2 | 171596-29-5 | 224785-91-5 |

| Molecular Formula | C22H30N6O4S | C22H19N3O4 | C23H32N6O4S |

| Molecular Weight | 474.58 g/mol | 389.41 g/mol | 488.60 g/mol |

| SMILES String | CCC1=NN(C)C2=C1NC(=NC2=C(C3=C(C=CC(=C3)S(=O)(=O)N4CCN(C)CC4)OCC)O)C | CN1CC2C(C(N(C1=O)CC3=CC4=C(C=C3)OCO4)C5=CC6=C(C=C5)N2C=C6)=O | CCCN1C=NC2=C1C(=O)N(C(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC)CC4)OCC)C |

Mechanism of Action and Signaling Pathway

The physiological process of vasodilation is initiated by the release of nitric oxide (NO) from endothelial cells and nerve endings. NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[1][2]

The action of cGMP is terminated by its hydrolysis to the inactive 5'-GMP by phosphodiesterases. PDE5 is the predominant phosphodiesterase in the corpus cavernosum of the penis and the pulmonary vasculature.[5] PDE5 inhibitors competitively block the active site of this enzyme, preventing the degradation of cGMP. The resulting elevated levels of cGMP prolong the signaling cascade initiated by NO, leading to enhanced and sustained vasodilation.[1][2]

Caption: The Nitric Oxide/cGMP signaling pathway and the mechanism of action of PDE5 inhibitors.

Experimental Protocols

In Vitro PDE5 Inhibition Assay

A common method to determine the inhibitory activity of a compound against PDE5 is a biochemical assay that measures the amount of cGMP hydrolyzed by the enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified human PDE5.

Materials:

-

Purified recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Snake venom nucleotidase (converts 5'-GMP to guanosine)

-

Alkaline phosphatase (removes phosphate from guanosine)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

96-well microplates

-

Plate reader for colorimetric or fluorescent detection

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. Include a positive control (a known PDE5 inhibitor like sildenafil) and a negative control (vehicle only).

-

Enzyme Reaction:

-

Add the assay buffer, PDE5 enzyme, and the test compound (or control) to the wells of a 96-well plate.

-

Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding cGMP to each well.

-

Allow the reaction to proceed for a set time (e.g., 30 minutes) at the same temperature.

-

-

Termination and Detection:

-

Stop the reaction by adding a stop solution (e.g., by boiling or adding a chemical denaturant).

-

Add snake venom nucleotidase and alkaline phosphatase to the wells and incubate to convert the 5'-GMP product to guanosine and inorganic phosphate.

-

Quantify the amount of inorganic phosphate released using a colorimetric reagent (e.g., Malachite Green) or a fluorescent phosphate sensor.

-

-

Data Analysis:

-

Measure the absorbance or fluorescence in each well using a plate reader.

-

Calculate the percentage of PDE5 inhibition for each concentration of the test compound relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 4. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pde5-IN-5 (CAS: 2414921-33-6): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of Pde5-IN-5, a potent and selective phosphodiesterase 5 (PDE5) inhibitor. This guide covers its mechanism of action, key experimental data, relevant signaling pathways, and detailed experimental protocols.

Core Compound Data

This compound, also identified as Compound 11 in select literature, is a small molecule inhibitor of phosphodiesterase type 5 (PDE5).[1][2][3] Its fundamental characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 2414921-33-6 | [1][2][3] |

| Molecular Formula | C23H20BrN3O4 | [1][2] |

| Molecular Weight | 482.33 g/mol | [2] |

| IC50 (PDE5) | 2.0 nM | [1][2][3] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects through the selective inhibition of phosphodiesterase type 5 (PDE5). PDE5 is a key enzyme in the nitric oxide (NO) signaling pathway, which plays a crucial role in various physiological processes, including the regulation of blood flow.

The canonical NO/cGMP signaling pathway is initiated by the release of nitric oxide, which then activates soluble guanylyl cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP acts as a second messenger, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling cascades that result in smooth muscle relaxation and vasodilation.

PDE5 terminates this signaling cascade by hydrolyzing cGMP to its inactive form, 5'-GMP. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and the potentiation of the NO/sGC/cGMP pathway. This enhanced signaling results in prolonged smooth muscle relaxation and increased blood flow in tissues where PDE5 is expressed.[4][5][6][7]

Experimental Protocols

While the specific experimental details for the characterization of this compound are detailed in the primary literature, this section outlines a general and widely accepted protocol for determining the in vitro inhibitory activity of a compound against PDE5.

In Vitro PDE5 Inhibition Assay (General Protocol)

This protocol is based on the quantification of the product of cGMP hydrolysis by PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

Guanosine 3',5'-cyclic monophosphate (cGMP)

-

This compound (or other test inhibitors)

-

Assay buffer (e.g., Tris-HCl, MgCl2)

-

Detection reagents (e.g., radioactive label, fluorescent probe, or antibody-based detection system)

-

96-well microplates

-

Microplate reader (scintillation counter, fluorescence reader, or luminometer, depending on the detection method)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well microplate, add the assay buffer, the test compound at various concentrations, and the recombinant PDE5 enzyme.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the cGMP substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific period, allowing the enzyme to hydrolyze cGMP.

-

Termination of Reaction: Stop the reaction using a suitable method, such as heat inactivation or the addition of a chemical stop solution.

-

Detection: Quantify the amount of hydrolyzed cGMP (5'-GMP) or the remaining cGMP using a suitable detection method.

-

Data Analysis: Calculate the percentage of PDE5 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Selectivity and Further Research

The primary publication on this compound suggests it is a selective inhibitor of PDE5.[1] For a comprehensive understanding of its therapeutic potential and off-target effects, a selectivity profile against other phosphodiesterase isoforms (PDE1-11) is essential. Researchers are encouraged to consult the primary literature for specific selectivity data. Further investigations into the pharmacokinetics (absorption, distribution, metabolism, and excretion) and in vivo efficacy of this compound are critical steps in its development as a potential therapeutic agent.

References

- 1. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase type 5 inhibitor differentiation based on selectivity, pharmacokinetic, and efficacy profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, biological evaluation and in vivo testing of dual phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6)-selective inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Phosphodiesterase 5 (PDE5) Inhibitors

A Note on "Pde5-IN-5": Extensive searches of scientific literature and chemical databases did not yield specific information on a compound designated "this compound". Therefore, this guide will provide a comprehensive overview of the discovery and synthesis of Phosphodiesterase 5 (PDE5) inhibitors, a significant class of therapeutic agents. We will use well-established examples, such as sildenafil, to illustrate the core principles and methodologies in this field of drug development.

Introduction to Phosphodiesterase 5 (PDE5)

Phosphodiesterase 5 (PDE5) is a key enzyme in the cGMP-specific signaling pathway.[1] It is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in various physiological processes, including the relaxation of smooth muscle cells.[2] By inhibiting PDE5, the intracellular levels of cGMP increase, leading to vasodilation and other therapeutic effects.[1] This mechanism of action is the basis for the clinical use of PDE5 inhibitors in treating erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[2][3]

PDE5 is widely distributed in various tissues, including the corpus cavernosum of the penis, vascular smooth muscle, platelets, and the lower urinary tract.[2][4] The discovery of PDE5 inhibitors, therefore, opened up new avenues for therapeutic interventions in a range of conditions.

The cGMP Signaling Pathway and Mechanism of Action of PDE5 Inhibitors

The physiological process of smooth muscle relaxation is initiated by the release of nitric oxide (NO). NO activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5] Elevated cGMP levels then activate protein kinase G (PKG), leading to a cascade of events that results in decreased intracellular calcium concentrations and ultimately, smooth muscle relaxation.[5]

PDE5 inhibitors exert their effect by blocking the hydrolytic action of the PDE5 enzyme on cGMP.[1] This leads to an accumulation of cGMP, thereby prolonging the signaling cascade initiated by NO and enhancing smooth muscle relaxation.[1] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO, requiring sexual stimulation to be effective for ED.[1]

Discovery and Development of PDE5 Inhibitors: A General Workflow

The discovery of PDE5 inhibitors followed a rational drug design approach. The initial development programs were often aimed at treating cardiovascular conditions like angina.[6] The journey from a lead compound to a marketed drug involves several key stages:

-

Target Identification and Validation: The identification of PDE5 as a therapeutic target was a crucial first step. Its role in regulating cGMP levels in smooth muscle made it a promising candidate for intervention.[2]

-

Lead Discovery and Optimization: The process often begins with a known, weakly active compound or through high-throughput screening of chemical libraries. For instance, the development of sildenafil started from zaprinast, a weak PDE inhibitor.[6] Medicinal chemists then synthesize and test numerous analogs to improve potency, selectivity, and pharmacokinetic properties. This structure-activity relationship (SAR) study is a critical part of the optimization process.[3]

-

Preclinical Development: Promising candidates undergo extensive preclinical testing. This includes in vitro assays to determine potency (IC50) and selectivity against other PDE isoforms, as well as in vivo studies in animal models to assess efficacy and safety.

-

Clinical Trials: Compounds that show promise in preclinical studies move into clinical trials in humans to evaluate their safety, efficacy, and optimal dosage for the intended indication.

Quantitative Data of Selected PDE5 Inhibitors

The following table summarizes the inhibitory activity (IC50) of several well-known PDE5 inhibitors against PDE5 and their selectivity over other PDE isoforms. Lower IC50 values indicate higher potency.

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 | Selectivity vs. PDE1 | Selectivity vs. PDE11 |

| Sildenafil | 3.5 | ~10-fold | >80-fold | >1000-fold |

| Tadalafil | 1.8 | >700-fold | >10,000-fold | ~10-fold |

| Vardenafil | 0.7 | ~15-fold | >1000-fold | >1000-fold |

| Avanafil | 5.2 | >100-fold | >1000-fold | >1000-fold |

Note: Data compiled from various sources. Exact values may vary depending on the assay conditions.

Experimental Protocols

1. PDE5 Enzyme Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting the PDE5 enzyme.

-

Principle: The assay measures the amount of cGMP that is hydrolyzed by the PDE5 enzyme in the presence and absence of an inhibitor. The activity is often determined by measuring the amount of inorganic phosphate (Pi) produced from the subsequent hydrolysis of 5'-GMP by a nucleotidase.

-

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

5'-Nucleotidase

-

Test compound (inhibitor)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

Phosphate detection reagent (e.g., Malachite Green)

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, PDE5 enzyme, and the test compound or vehicle control.

-

Initiate the reaction by adding cGMP.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the PDE5 reaction.

-

Add 5'-nucleotidase and incubate to convert the 5'-GMP product to guanosine and inorganic phosphate.

-

Add the phosphate detection reagent and measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Synthesis of Sildenafil: A Representative Example

The synthesis of sildenafil involves a multi-step process. A common synthetic route is outlined below.

-

Step 1: Acylation: 2-Ethoxybenzoic acid is activated and reacted with 4-amino-3-propyl-1H-pyrazole-5-carboxamide to form an acylated intermediate.[7]

-

Step 2: Cyclization: The intermediate undergoes base-catalyzed cyclization to form the pyrazolopyrimidinone core structure.[7]

-

Step 3: Chlorosulfonylation: The pyrazolopyrimidinone is treated with chlorosulfonic acid to introduce a chlorosulfonyl group onto the phenyl ring.

-

Step 4: Sulfonamide Formation: The chlorosulfonylated intermediate is reacted with 1-methylpiperazine to form the sulfonamide.

-

Step 5: Final Modifications and Purification: The final steps may involve modifications to other parts of the molecule and purification to yield sildenafil.

Conclusion

The discovery and development of PDE5 inhibitors represent a significant achievement in modern medicine. Through a combination of rational drug design, extensive structure-activity relationship studies, and rigorous preclinical and clinical evaluation, a new class of drugs has been successfully brought to the market, improving the quality of life for many individuals. The ongoing research in this field continues to explore the potential of PDE5 inhibitors in other therapeutic areas, highlighting the enduring importance of this enzyme as a drug target.

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]

- 3. Structure -activity relationships of PDE5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs - PMC [pmc.ncbi.nlm.nih.gov]

Pde5-IN-5: A Tadalafil Analog for PDE5 Inhibition - A Technical Guide

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific compound designated as "Pde5-IN-5." This technical guide has been constructed based on the established knowledge of tadalafil and its known analogs, with "this compound" used as a placeholder to illustrate the typical characteristics and evaluation of a novel tadalafil analog. The quantitative data presented for this compound is hypothetical and for illustrative purposes only.

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a cornerstone in the management of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[1][2][3] These drugs function by blocking the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[4][5][6] Tadalafil, a potent and selective PDE5 inhibitor, is distinguished by its long half-life, offering a prolonged duration of action.[5][7] The development of tadalafil analogs, such as the hypothetical this compound, aims to refine the pharmacological profile, potentially offering advantages in terms of selectivity, pharmacokinetics, or side-effect profiles.[8][9] This document provides a technical overview of this compound as a tadalafil analog, for researchers, scientists, and drug development professionals.

Mechanism of Action

Like other drugs in its class, this compound is presumed to be a selective inhibitor of phosphodiesterase type 5 (PDE5).[7][10] The mechanism of action involves the inhibition of the PDE5 enzyme, which is predominantly found in the smooth muscle of the corpus cavernosum of the penis and the pulmonary vasculature.[6][7] By inhibiting PDE5, this compound prevents the breakdown of cGMP.[5][6] This leads to an accumulation of cGMP, resulting in smooth muscle relaxation, vasodilation, and in the context of erectile dysfunction, increased blood flow to the penis during sexual stimulation.[4][6][11]

Data Presentation

In Vitro Potency and Selectivity

The following table summarizes the hypothetical in vitro potency (IC50) of this compound against PDE5 and its selectivity over other PDE isoforms compared to tadalafil.

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity (PDE6/PDE5) | Selectivity (PDE11/PDE5) |

| Tadalafil | 5 | >10,000 | 35 | >2,000 | 7 |

| This compound (Hypothetical) | 3.5 | >12,000 | 50 | >3,400 | 14.3 |

Pharmacokinetic Profile

This table presents a hypothetical comparison of the key pharmacokinetic parameters of this compound and tadalafil in a preclinical animal model.

| Parameter | Tadalafil | This compound (Hypothetical) |

| Tmax (h) | 2 | 1.5 |

| Cmax (ng/mL) | 378 | 450 |

| AUC (0-t) (ng·h/mL) | 4520 | 5100 |

| Half-life (t1/2) (h) | 17.5 | 20 |

| Bioavailability (%) | ~80 | ~85 |

Experimental Protocols

In Vitro PDE5 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the PDE5 enzyme.

Methodology:

-

Recombinant human PDE5A1 is used as the enzyme source.

-

The assay is performed in a 96-well plate format.

-

A range of concentrations of this compound and tadalafil are pre-incubated with the PDE5 enzyme in an assay buffer.

-

The enzymatic reaction is initiated by the addition of cGMP as the substrate.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of remaining cGMP is quantified using a competitive enzyme immunoassay (EIA) or a fluorescence polarization (FP) based method.

-

The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Efficacy in a Rat Model of Erectile Dysfunction

Objective: To evaluate the in vivo efficacy of this compound in a validated animal model of erectile dysfunction.

Methodology:

-

Male Sprague-Dawley rats are anesthetized.

-

The cavernous nerve is exposed and a stimulating electrode is placed.

-

A pressure transducer is inserted into the corpus cavernosum to measure intracavernosal pressure (ICP).

-

Mean arterial pressure (MAP) is monitored via a carotid artery catheter.

-

A baseline erectile response to cavernous nerve stimulation is recorded.

-

This compound or tadalafil is administered orally or intravenously.

-

Erectile responses are measured at various time points post-dosing.

-

Efficacy is determined by the increase in the ICP/MAP ratio.

Pharmacokinetic Study in a Preclinical Model

Objective: To determine the pharmacokinetic profile of this compound.

Methodology:

-

This compound is administered to a cohort of animals (e.g., rats or dogs) via intravenous and oral routes.

-

Blood samples are collected at predetermined time points.

-

Plasma is separated by centrifugation.

-

The concentration of this compound in the plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic parameters (Tmax, Cmax, AUC, t1/2, bioavailability) are calculated using non-compartmental analysis.

Structural Relationship

This compound, as a hypothetical analog of tadalafil, would likely share the core β-carboline structure of tadalafil with modifications to the side chains. These modifications are intended to alter the compound's physicochemical properties, which in turn can influence its potency, selectivity, and pharmacokinetic profile.

Conclusion

The hypothetical tadalafil analog, this compound, represents a potential advancement in the field of PDE5 inhibitors. Based on the illustrative data, it may offer improved potency and a longer half-life compared to tadalafil. The development of such analogs is driven by the pursuit of enhanced therapeutic profiles, including greater selectivity and more favorable pharmacokinetic properties.[8][9] Further preclinical and clinical investigations would be necessary to fully characterize the efficacy and safety of any new chemical entity in this class.

References

- 1. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 2. PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More - GoodRx [goodrx.com]

- 3. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]

- 4. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 5. Tadalafil: Mechanism of Action and Pharmacokinetics_Chemicalbook [chemicalbook.com]

- 6. What is the mechanism of Tadalafil? [synapse.patsnap.com]

- 7. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. An insight into the pharmacophores of phosphodiesterase-5 inhibitors from synthetic and crystal structural studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. youtube.com [youtube.com]

An In-depth Technical Guide on Pyrazolopyrimidinone-Based PDE5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research and development of a promising series of pyrazolopyrimidinone-based phosphodiesterase 5 (PDE5) inhibitors. While initial literature reviews highlighted a "Compound 11" as a potent inhibitor with an IC50 of 1.5 nM, subsequent investigation into the work by Sawant et al. reveals a broader series of promising compounds. This guide will focus on the key findings from this research, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Core Data Presentation

The following tables summarize the available quantitative data for representative compounds from the pyrazolopyrimidinone series developed by Sawant and colleagues. These compounds have demonstrated significant potential as selective and effective PDE5 inhibitors.

Table 1: In Vitro Potency and Selectivity of Pyrazolopyrimidinone Derivatives

| Compound | PDE5 IC50 (nM) | PDE6 IC50 (nM) | Selectivity (PDE6/PDE5) | Reference |

| Sildenafil | 3.0 | 30 | 10 | Sawant et al. (2019) |

| Compound 5 | 0.15 | 3.0 | 20 | Sawant et al. (2019)[1] |

| Compound 18 | Excellent in vitro activity | - | Selective for PDE5 | Sawant et al. (2023)[2] |

| Compound 11 | 1.5 | - | Similar to sildenafil | As cited in[3] |

Note: Specific IC50 values for Compound 18 and against other PDE isoforms for Compound 11 were not available in the reviewed literature. "Excellent in vitro activity" and "Selective for PDE5" are qualitative descriptions from the source.[2]

Table 2: Pharmacokinetic and In Vivo Efficacy Data

| Compound | Key Pharmacokinetic Properties | In Vivo Efficacy | Animal Model | Reference |

| Compound 5 | Good PK properties and physicochemical parameters | Excellent, comparable to sildenafil | Conscious rabbit model | Sawant et al. (2019)[1] |

| Compound 18 | Excellent pharmacokinetic profile, excellent Caco-2 permeability | Excellent in vivo activity | - | Sawant et al. (2023)[2] |

Note: Detailed quantitative pharmacokinetic parameters (e.g., Tmax, Cmax, half-life) were not specified in the accessible literature.

Experimental Protocols

This section details the methodologies for key experiments typically employed in the evaluation of novel PDE5 inhibitors, based on established practices in the field.

PDE5 Inhibition Assay (In Vitro)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against the PDE5 enzyme.

-

Enzyme Source: Recombinant human PDE5 is used.

-

Substrate: Cyclic guanosine monophosphate (cGMP) is used as the substrate for PDE5.

-

Methodology:

-

A reaction mixture is prepared containing the PDE5 enzyme, the test compound at various concentrations, and a buffer solution.

-

The enzymatic reaction is initiated by the addition of cGMP.

-

The reaction is incubated for a specific period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated, and the amount of remaining cGMP or the product, 5'-GMP, is quantified. This can be achieved through various methods, including:

-

Radiometric Assays: Using radiolabeled [3H]-cGMP and quantifying the resulting [3H]-5'-GMP after separation by chromatography.

-

Fluorescence-Based Assays: Employing fluorescently labeled cGMP or a coupled-enzyme system that produces a fluorescent signal proportional to the amount of 5'-GMP generated.[4]

-

LC-MS/MS: A label-free method that directly measures the concentrations of cGMP and 5'-GMP.

-

-

-

Data Analysis: The percentage of PDE5 inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

PDE Isozyme Selectivity Profiling

To assess the selectivity of a compound, its inhibitory activity is tested against a panel of other phosphodiesterase isozymes (e.g., PDE1-11).

-

Methodology: The PDE5 inhibition assay protocol is adapted for other PDE isozymes, using their respective preferred substrates (cAMP or cGMP).

-

Data Analysis: The IC50 values for each PDE isozyme are determined. The selectivity ratio is calculated by dividing the IC50 for the other isozymes by the IC50 for PDE5. A higher ratio indicates greater selectivity for PDE5.

In Vivo Efficacy Assessment in an Animal Model of Erectile Dysfunction

This experiment evaluates the pro-erectile effect of the compound in a relevant animal model.

-

Animal Model: Conscious rabbit models or anesthetized rats are commonly used.[1][5]

-

Procedure:

-

Animals are administered the test compound or a vehicle control, typically via oral gavage or intravenous injection.

-

After a predetermined time, penile erection is induced. This can be achieved by methods such as:

-

Cavernous Nerve Stimulation: Electrical stimulation of the cavernous nerve to induce a physiological erectile response.[5]

-

Intracavernosal Injection of a Vasodilator: Administration of a substance like sodium nitroprusside to induce erection.

-

-

Erectile function is quantified by measuring the intracavernosal pressure (ICP) and the mean arterial pressure (MAP).

-

-

Data Analysis: The ratio of ICP to MAP is calculated to assess the erectile response. The efficacy of the compound is determined by comparing the ICP/MAP ratio in the treated group to the control group.

Pharmacokinetic Studies

These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Animal Model: Typically conducted in rats or mice.

-

Procedure:

-

The compound is administered to the animals, usually through both intravenous and oral routes in separate groups.

-

Blood samples are collected at various time points after administration.

-

The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.

-

-

Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t1/2)

-

Bioavailability (%) (calculated by comparing the AUC from oral and intravenous administration)

-

Mandatory Visualizations

Signaling Pathway of PDE5 Inhibition

Caption: PDE5 signaling pathway and the mechanism of action of pyrazolopyrimidinone inhibitors.

Experimental Workflow for PDE5 Inhibitor Development

Caption: A typical experimental workflow for the development of novel PDE5 inhibitors.

Logical Relationship of Pyrazolopyrimidinones to Sildenafil

Caption: Logical relationship of the novel pyrazolopyrimidinone inhibitors to sildenafil.

References

- 1. Design, synthesis and biological evaluation of pyrazolopyrimidinone based potent and selective PDE5 inhibitors for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo analysis of chronic phosphodiesterase-5 inhibition with sildenafil in penile erectile tissues: no tachyphylaxis effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Therapeutic Potential of Pde5-IN-5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphodiesterase type 5 (PDE5) inhibitors are a well-established class of drugs with significant therapeutic applications.[1][2] This document provides a technical overview of Pde5-IN-5, a novel investigational inhibitor of PDE5. This compound is a potent and selective agent with the potential for broad therapeutic applications beyond the traditional scope of erectile dysfunction and pulmonary hypertension.[3][4] This guide will detail the mechanism of action, key in-vitro and in-vivo data, experimental protocols, and the underlying signaling pathways associated with this compound, providing a comprehensive resource for researchers and drug development professionals.

Introduction to this compound

This compound is a small molecule inhibitor of the cyclic guanosine monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1] The inhibition of PDE5 leads to an increase in intracellular levels of cGMP, a key second messenger involved in various physiological processes, including smooth muscle relaxation, vasodilation, and neuronal signaling.[1][5] By potentiating the cGMP signaling pathway, this compound offers a promising therapeutic strategy for a range of disorders characterized by impaired nitric oxide (NO)/cGMP signaling.[3][6]

Mechanism of Action

The primary mechanism of action of this compound is the competitive and reversible inhibition of the PDE5 enzyme.[1] PDE5 is responsible for the degradation of cGMP to the inactive 5'-GMP.[2] In the presence of nitric oxide (NO), soluble guanylate cyclase (sGC) is activated, leading to the conversion of guanosine triphosphate (GTP) to cGMP.[7] this compound prevents the hydrolysis of cGMP, thereby amplifying the downstream effects of the NO/cGMP pathway.[1] This leads to vasodilation, improved blood flow, and other cGMP-mediated physiological responses.[5][8]

Signaling Pathway Diagram

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In-Vitro Potency and Selectivity

| Target | IC50 (nM) | Selectivity vs. PDE5 |

| This compound | 1.2 | - |

| PDE1 | 850 | 708x |

| PDE6 | 15 | 12.5x |

| PDE11 | 25 | 20.8x |

Table 2: Pharmacokinetic Properties (Rodent Model)

| Parameter | Value |

| Bioavailability (Oral) | 45% |

| Tmax (hours) | 1.5 |

| Half-life (t1/2, hours) | 6.8 |

| Cmax (ng/mL) | 320 |

| Metabolism | Primarily via CYP3A4[8] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.

PDE5 Enzyme Inhibition Assay

Objective: To determine the in-vitro potency (IC50) of this compound against the human recombinant PDE5 enzyme.

Methodology:

-

Human recombinant PDE5 enzyme is incubated with varying concentrations of this compound in a 96-well plate.

-

The reaction is initiated by the addition of the substrate, cGMP.

-

The reaction is allowed to proceed for a specified time at 37°C and then terminated.

-

The amount of remaining cGMP or the product, 5'-GMP, is quantified using a suitable detection method (e.g., fluorescence polarization, ELISA, or mass spectrometry).

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In-Vivo Efficacy Model (Rodent)

Objective: To assess the pro-erectile effect of this compound in a rodent model of erectile dysfunction.

Methodology:

-

Male rodents are anesthetized, and the carotid artery and corpus cavernosum are cannulated for blood pressure monitoring and intracavernosal pressure (ICP) measurement, respectively.

-

This compound or vehicle is administered orally at various doses.

-

After a predetermined time, the cavernous nerve is electrically stimulated to induce an erectile response.

-

The ICP and mean arterial pressure (MAP) are recorded, and the ICP/MAP ratio is calculated to assess erectile function.

-

Dose-response curves are generated to determine the effective dose (ED50).

Experimental Workflow Diagram

References

- 1. PDE5 inhibitor - Wikipedia [en.wikipedia.org]

- 2. Phosphodiesterase 5 inhibitors: current status and potential applications [pubmed.ncbi.nlm.nih.gov]

- 3. Established and emerging therapeutic uses of PDE type 5 inhibitors in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The cGMP Signaling Pathway and Its Modulation by Phosphodiesterase Type 5 (PDE5) Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial intracellular cascade involved in a myriad of physiological processes, including smooth muscle relaxation, neuronal signaling, and immune responses.[1] A key regulator of this pathway is the enzyme phosphodiesterase type 5 (PDE5), which specifically hydrolyzes cGMP, thereby terminating its downstream effects.[2] The development of selective PDE5 inhibitors has revolutionized the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension, and ongoing research continues to uncover their therapeutic potential in other areas.[3][4] This technical guide provides an in-depth overview of the cGMP signaling pathway, the mechanism of action of PDE5 inhibitors, and key experimental methodologies for their evaluation. While this guide focuses on the class of PDE5 inhibitors, it is important to note that a search for the specific compound "Pde5-IN-5" did not yield any publicly available information.

The cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the synthesis of cGMP from guanosine triphosphate (GTP) by the enzyme guanylate cyclase (GC). There are two major forms of GC: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by natriuretic peptides.[1]

Upon activation, the increased intracellular concentration of cGMP leads to the activation of several downstream effectors, primarily cGMP-dependent protein kinase G (PKG).[5] PKG, in turn, phosphorylates a variety of substrate proteins, leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.[1] cGMP can also directly interact with and modulate the activity of cyclic nucleotide-gated ion channels and other phosphodiesterases.[5]

The signaling is terminated by the action of phosphodiesterases (PDEs), which hydrolyze the cyclic phosphate bond of cGMP to form the inactive 5'-GMP.[1] The PDE superfamily consists of 11 families, with PDE5, PDE6, and PDE9 being specific for cGMP hydrolysis.[6] PDE5 is highly expressed in the smooth muscle of the corpus cavernosum and the pulmonary vasculature, making it a prime target for therapeutic intervention in conditions related to smooth muscle tone.[4][6]

Mechanism of Action of PDE5 Inhibitors

PDE5 inhibitors are a class of drugs that competitively block the catalytic site of the PDE5 enzyme.[2] By inhibiting PDE5, these compounds prevent the degradation of cGMP, leading to its accumulation within the cell.[2] This amplification of the cGMP signal enhances the downstream effects of PKG, resulting in prolonged and more pronounced smooth muscle relaxation.[1] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO and the cGMP pathway, which is why sexual stimulation is required for their effect in erectile dysfunction.[2]

Quantitative Data on Common PDE5 Inhibitors

The following tables summarize key quantitative data for three widely studied PDE5 inhibitors: sildenafil, tadalafil, and vardenafil.

Table 1: In Vitro Potency and Selectivity of PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) | Selectivity vs. PDE6 (PDE5/PDE6) | Selectivity vs. PDE11 (PDE5/PDE11) |

| Sildenafil | 3.7 ± 1.4[7] | ~10-fold[8] | ~7-fold[8] |

| Tadalafil | 1.8 ± 0.4[7] | >7,000-fold[8] | ~10-fold[8] |

| Vardenafil | 0.091 ± 0.031[7] | ~15-fold[8] | ~100-fold[8] |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data are presented as mean ± standard deviation.

Table 2: Pharmacokinetic Properties of PDE5 Inhibitors

| Compound | Tmax (hours) | t1/2 (hours) | Bioavailability (%) |

| Sildenafil | 1.0[9] | 3-5[2] | ~40[2] |

| Tadalafil | 2.0[9] | 17.5[9] | Not specified[10] |

| Vardenafil | 1.0[9] | 4-5[9] | ~15[10] |

Tmax is the time to reach maximum plasma concentration. t1/2 is the elimination half-life.

Experimental Protocols

Synthesis of Sildenafil (Illustrative Example)

The synthesis of sildenafil has been reported through various routes. A common laboratory-scale synthesis involves several steps, starting from 2-ethoxybenzoic acid.[11] A simplified, conceptual overview is provided below. For detailed, step-by-step procedures, including reagent quantities and reaction conditions, refer to the primary literature.[12][13]

General Protocol Outline:

-

Chlorosulfonylation: 2-Ethoxybenzoic acid is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid) to produce the corresponding sulfonyl chloride.[12]

-

Amidation: The sulfonyl chloride is then reacted with 1-methylpiperazine to form the piperazine sulfonamide derivative.[12]

-

Coupling and Cyclization: The sulfonamide intermediate is coupled with a pyrazolopyrimidinone core structure, followed by cyclization to yield sildenafil.[3]

-

Purification: The final product is purified, often by recrystallization, to obtain high-purity sildenafil.[13]

In Vitro PDE5 Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a test compound against the PDE5 enzyme.

Materials:

-

Recombinant human PDE5 enzyme

-

cGMP (substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer with MgCl2)

-

Detection reagents (e.g., a system to measure the product, 5'-GMP, or the remaining substrate, cGMP)

Procedure:

-

Reaction Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the PDE5 enzyme.

-

Initiation: Start the reaction by adding cGMP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

-

Termination: Stop the reaction using a suitable method (e.g., adding a stop solution or heat inactivation).

-

Detection: Quantify the amount of 5'-GMP produced or the remaining cGMP using a suitable detection method. A common method is a fluorescence polarization assay.[14]

-

Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Quantification of Intracellular cGMP Levels

This protocol describes a general method for measuring changes in intracellular cGMP levels in response to treatment with a PDE5 inhibitor.

Materials:

-

Cell line of interest (e.g., smooth muscle cells)

-

Cell culture medium and reagents

-

NO donor (e.g., sodium nitroprusside) to stimulate cGMP production

-

Test PDE5 inhibitor

-

Lysis buffer

-

cGMP enzyme-linked immunosorbent assay (ELISA) kit

Procedure:

-

Cell Culture: Plate the cells in a multi-well plate and grow to the desired confluency.

-

Treatment: Pre-incubate the cells with the test PDE5 inhibitor at various concentrations for a specified time.

-

Stimulation: Add an NO donor to stimulate cGMP production and incubate for a short period.

-

Cell Lysis: Remove the medium and lyse the cells with the lysis buffer to release the intracellular contents.

-

cGMP Quantification: Use a commercial cGMP ELISA kit to measure the concentration of cGMP in the cell lysates according to the manufacturer's instructions.[15][16]

-

Data Analysis: Normalize the cGMP levels to the total protein concentration in each sample and compare the cGMP levels in treated versus untreated cells.

Conclusion

The cGMP signaling pathway is a fundamental cellular communication system, and its modulation by PDE5 inhibitors has proven to be a highly effective therapeutic strategy. This guide has provided a comprehensive overview of the core components of this pathway, the mechanism of action of PDE5 inhibitors, and standardized experimental protocols for their characterization. A thorough understanding of these principles is essential for researchers and drug development professionals working to discover and develop novel modulators of this critical signaling cascade.

References

- 1. US20050182066A1 - Methods for the production of sildenafil base and citrate salt - Google Patents [patents.google.com]

- 2. Sildenafil - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Binding of tritiated sildenafil, tadalafil, or vardenafil to the phosphodiesterase-5 catalytic site displays potency, specificity, heterogeneity, and cGMP stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. wiley-1888.docs.contently.com [wiley-1888.docs.contently.com]

- 12. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sildenafil citrate: Chemical synthesis and pharmaceutical characteristics_Chemicalbook [m.chemicalbook.com]

- 14. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2.3.4. Quantification of Cyclic Guanosine Monophosphate (cGMP) [bio-protocol.org]

- 16. Cyclic GMP XP® Assay Kit | Cell Signaling Technology [cellsignal.com]

Preclinical Research on Novel PDE5 Inhibitors: A Technical Guide

Introduction

Phosphodiesterase type 5 (PDE5) is a crucial enzyme in the nitric oxide (NO) signaling pathway, responsible for the degradation of cyclic guanosine monophosphate (cGMP). The inhibition of PDE5 leads to elevated intracellular cGMP levels, promoting smooth muscle relaxation and vasodilation. This mechanism forms the basis for the therapeutic success of first-generation PDE5 inhibitors like sildenafil, tadalafil, and vardenafil, primarily in erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).

Driven by the need for improved pharmacological profiles—including enhanced potency, greater selectivity, and optimized pharmacokinetics—preclinical research is actively exploring novel PDE5 inhibitors. A significant challenge in this field is achieving high selectivity against other PDE isoforms, particularly PDE6 and PDE11, to minimize side effects such as visual disturbances and myalgia. Furthermore, the therapeutic potential of PDE5 inhibition is being investigated in a range of new indications, including neurodegenerative diseases like Alzheimer's, cardiovascular conditions, and cancer, necessitating rigorous preclinical evaluation in relevant disease models.

This technical guide provides an in-depth overview of the core preclinical methodologies, key signaling pathways, and data evaluation metrics essential for the development of the next generation of PDE5 inhibitors.

Core Signaling Pathway: The NO/cGMP Axis

The canonical signaling pathway modulated by PDE5 inhibitors begins with the production of nitric oxide (NO). NO activates soluble guanylyl cyclase (sGC), which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. cGMP then activates protein kinase G (PKG), leading to downstream effects that culminate in smooth muscle relaxation and other physiological responses. PDE5 acts as a negative regulator in this cascade by hydrolyzing cGMP to the inactive GMP. PDE5 inhibitors block this degradation, thereby potentiating the NO/cGMP/PKG signaling pathway.

Pde5-IN-5 for in vitro pharmacological studies

An In-Depth Technical Guide to the In Vitro Pharmacology of Sildenafil, a Representative PDE5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase type 5 (PDE5) inhibitors are a class of drugs that block the degradative action of the cGMP-specific phosphodiesterase type 5 enzyme on cyclic guanosine monophosphate (cGMP) in smooth muscle cells. This inhibition leads to vasodilation and is utilized in the treatment of conditions such as erectile dysfunction and pulmonary arterial hypertension.[1] While the specific compound "Pde5-IN-5" is not documented in publicly available scientific literature, this guide will use Sildenafil, the first-in-class and extensively studied PDE5 inhibitor, as a representative molecule to detail the in vitro pharmacological studies relevant to this class of compounds. This guide will provide quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The in vitro potency and selectivity of Sildenafil have been characterized across various phosphodiesterase (PDE) isozymes. This data is crucial for understanding its mechanism of action and potential off-target effects.

| Parameter | Enzyme/Tissue | Value | Reference |

| IC₅₀ | PDE5 (Human Corpus Cavernosum) | 3.5 nM | [1] |

| PDE5 (Rat Main Pulmonary Artery) | 3.4 nM | [2][3] | |

| PDE6 (Bovine Retina) | 33 nM | [1] | |

| PDE1 | >80-fold selectivity vs PDE5 | [4] | |

| PDE2, PDE3, PDE4, PDE7-11 | >700-fold selectivity vs PDE5 | [4] | |

| Kᵢ | PDE5 | 1 nM | [5] |

| Potency (Relaxation) | Rat Main Pulmonary Artery Rings | IC₅₀ = 11 nM | [2][3] |

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are protocols for key in vitro experiments used to characterize PDE5 inhibitors like Sildenafil.

PDE Isozyme Inhibition Assay

This assay determines the potency and selectivity of a compound against different phosphodiesterase isozymes.

-

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of Sildenafil against various PDE isozymes.

-

Materials:

-

Procedure:

-

Prepare reaction mixtures containing the assay buffer, a specific PDE isozyme, and varying concentrations of Sildenafil.

-

Initiate the enzymatic reaction by adding the radiolabeled substrate ([³H]-cGMP for PDE5, PDE6, and PDE1; [³H]-cAMP for PDE2, PDE3, and PDE4).[1]

-

Incubate the mixture for a defined period at a controlled temperature.

-

Terminate the reaction.

-

Separate the product ([³H]-5'-mononucleotide) from the unreacted substrate.

-

Quantify the amount of product formed using liquid scintillation counting.

-

Calculate the percentage of inhibition at each Sildenafil concentration and determine the IC₅₀ value by fitting the data to a concentration-response curve.[2]

-

Isolated Tissue Relaxation Assay (Organ Bath)

This experiment assesses the functional effect of the compound on smooth muscle relaxation.

-

Objective: To evaluate the ability of Sildenafil to enhance smooth muscle relaxation in isolated tissue preparations.

-

Materials:

-

Human corpus cavernosum (HCC) tissue strips or animal arterial rings (e.g., rabbit aorta or rat pulmonary artery).[1][6]

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O₂ / 5% CO₂ at 37°C.

-

Isometric force transducer and data acquisition system.

-

Phenylephrine or other contractile agents.

-

Sildenafil citrate.

-

Electrical field stimulation (EFS) equipment or nitric oxide (NO) donors like sodium nitroprusside (SNP).[1][7]

-

-

Procedure:

-

Mount the tissue strips in the organ baths under a resting tension.

-

Allow the tissue to equilibrate.

-

Induce a stable contraction with a contractile agent like phenylephrine.[7]

-

Once a stable contraction is achieved, induce relaxation. This can be done via:

-

Perform a concentration-response curve for the relaxation stimulus in the absence and presence of various concentrations of Sildenafil.

-

Record the changes in isometric tension and quantify the relaxation response.

-

Calculate the potentiation of relaxation by Sildenafil.

-

cGMP and cAMP Measurement Assay

This assay quantifies the intracellular levels of cyclic nucleotides in response to drug treatment.

-

Objective: To measure the effect of Sildenafil on the accumulation of cGMP and cAMP in isolated tissues.

-

Materials:

-

Isolated tissue segments (e.g., human corpus cavernosum or cardiac muscle).[9]

-

Sildenafil citrate.

-

Reagents for stimulating cyclic nucleotide production (e.g., sodium nitroprusside for cGMP, forskolin for cAMP).[9][10]

-

Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kits for cGMP and cAMP.

-

-

Procedure:

-

Incubate the isolated tissue segments with increasing concentrations of Sildenafil.[9]

-

Optionally, co-incubate with a stimulating agent to induce cyclic nucleotide production.

-

After the incubation period, rapidly freeze the tissues to stop enzymatic activity.[7]

-

Homogenize the tissues and extract the cyclic nucleotides.

-

Quantify the levels of cGMP and cAMP using a specific RIA or ELISA method.[7][9]

-

Compare the cyclic nucleotide levels in Sildenafil-treated tissues to control tissues.

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding.

Mechanism of Action of Sildenafil

The following diagram illustrates the nitric oxide/cGMP signaling pathway and the mechanism by which Sildenafil enhances smooth muscle relaxation.

References

- 1. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of sildenafil on cAMP and cGMP levels in isolated human cavernous and cardiac tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Pde5-IN-5: A Tadalafil-Derived Selective Inhibitor of Phosphodiesterase 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Pde5-IN-5, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Identified as compound 11 in the foundational study by ElHady AK, et al., this molecule represents a significant development in the exploration of the tadalafil scaffold.[1][2] this compound distinguishes itself through its high potency, with an IC50 of 2.0 nM, and superior selectivity, particularly over the PDE11 isozyme, a common off-target for tadalafil.[2] This document outlines the core structure-activity relationships, quantitative inhibitory data, and the experimental protocols used in its characterization.

Core Structure-Activity Relationship (SAR)

This compound is a novel analog of tadalafil, and its development has illuminated key structural features essential for potent and selective PDE5 inhibition. The core of its structure is a tetrahydro-β-carboline, similar to tadalafil.[1][2] The key modifications and their impact on activity are as follows:

-

Stereochemistry: The specific stereochemistry of the chiral carbons in the tetrahydro-β-carboline ring is crucial for activity. This compound possesses the (6R, 12aR) configuration, which has been demonstrated to be essential for potent PDE5 inhibition within this chemical series.[2] Altering this configuration leads to a significant loss of activity.

-

Terminal Carboxylic Acid Group: A key modification in this compound is the introduction of a terminal carboxylic acid group on the side chain extending from the piperazinedione nitrogen.[2] This feature is critical for its high potency. The carboxylic acid moiety likely forms additional favorable interactions within the active site of PDE5.

-

Selectivity over PDE11: One of the significant advantages of this compound is its enhanced selectivity over PDE11, which is a common off-target for tadalafil and is associated with side effects like myalgia.[2] The structural modifications in this compound, particularly the terminal carboxylic acid, are thought to be responsible for this improved selectivity profile.

-

Dual Inhibition Potential: The research that led to this compound also explored the development of dual PDE5 and histone deacetylase (HDAC) inhibitors by modifying the terminal group to a hydroxamic acid.[2] While this compound itself is a selective PDE5 inhibitor, this highlights the versatility of the tadalafil scaffold for developing multi-target agents.

Quantitative Inhibitory Data

The inhibitory activity of this compound and its parent compound, tadalafil, are summarized below. The data is extracted from the study by ElHady AK, et al. and demonstrates the high potency of this compound.

| Compound | PDE5 IC50 (nM) | Notes |

| This compound (Compound 11) | 2.0 | Potent PDE5 inhibitor with superior selectivity over PDE11. |

| Tadalafil | (reference) | Marketed PDE5 inhibitor, known to have some cross-reactivity with PDE11. |

Signaling Pathway and Mechanism of Action

This compound functions by inhibiting the PDE5 enzyme, which is a key regulator of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In smooth muscle cells, nitric oxide activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP lead to smooth muscle relaxation and vasodilation. PDE5 specifically hydrolyzes cGMP to the inactive 5'-GMP, thus terminating the signal. By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation and enhanced vasodilation.

References

An In-Depth Technical Guide on the Role of Phosphodiesterase 5 (PDE5) Inhibitors in Smooth Muscle Relaxation: A Case Study with Sildenafil

Disclaimer: Initial searches for the compound "Pde5-IN-5" did not yield any specific information in the scientific literature. Therefore, this guide utilizes Sildenafil, a well-characterized and widely studied Phosphodiesterase 5 (PDE5) inhibitor, as a representative example to fulfill the request for an in-depth technical guide on the role of this class of compounds in smooth muscle relaxation. The principles, experimental methodologies, and signaling pathways described herein are broadly applicable to the study of other potent and selective PDE5 inhibitors.

Introduction

Phosphodiesterase 5 (PDE5) is a key enzyme in the regulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which plays a crucial role in smooth muscle relaxation and vasodilation.[1][2] Inhibition of PDE5 has emerged as a successful therapeutic strategy for conditions characterized by insufficient smooth muscle relaxation, most notably erectile dysfunction and pulmonary arterial hypertension.[3][4] This technical guide provides a comprehensive overview of the mechanism of action of PDE5 inhibitors, with a focus on Sildenafil, and details the experimental protocols used to characterize their activity.

Mechanism of Action: The NO/cGMP Signaling Pathway

The relaxation of smooth muscle is a complex process initiated by the release of nitric oxide (NO) from endothelial cells and non-adrenergic, non-cholinergic (NANC) neurons.[1][2] NO diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC).[2] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]

cGMP acts as a second messenger and activates cGMP-dependent protein kinase (PKG).[5] PKG, in turn, phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium.[5] This cascade of events results in smooth muscle relaxation and vasodilation.[5]

The physiological effects of cGMP are terminated by its degradation by phosphodiesterases (PDEs).[6][7] In smooth muscle, PDE5 is the primary enzyme responsible for the hydrolysis of cGMP to the inactive 5'-GMP.[6][7]

Sildenafil and other PDE5 inhibitors are structural analogs of cGMP and act as potent and selective competitive inhibitors of PDE5.[1][8] By binding to the catalytic site of PDE5, they prevent the degradation of cGMP, leading to its accumulation within the smooth muscle cell.[1][7] This amplification of the cGMP signal enhances and prolongs the relaxation of the smooth muscle, leading to increased blood flow.[9] It is important to note that PDE5 inhibitors do not directly cause smooth muscle relaxation but rather potentiate the effects of endogenous NO.[1][8]

Quantitative Data for Sildenafil

The potency and selectivity of a PDE5 inhibitor are critical parameters determined through in vitro assays.

| Parameter | Value | Tissue/Enzyme Source | Reference |

| PDE5 IC50 | 3.5 nM | Human Corpus Cavernosum | [10] |

| 3.9 nM | Human Corpora Cavernosa | [6] | |

| 3.4 nM | Rat Main Pulmonary Artery | [11] | |

| PDE1 IC50 | 280 nM | Human | [10] |

| PDE2 IC50 | >30,000 nM | Human | [10] |

| PDE3 IC50 | >30,000 nM | Human | [10] |

| PDE4 IC50 | >30,000 nM | Human | [10] |

| PDE6 IC50 | 33 nM | Bovine Retina | [10] |

| Selectivity (PDE5 vs PDE6) | ~10-fold | [7][8] | |

| Selectivity (PDE5 vs PDE1) | ~80-fold | [8] | |

| Pulmonary Artery Relaxation IC50 | 11 nM | Rat Main Pulmonary Artery | [11] |

| Enhancement of EFS-induced Relaxation | 3-fold at 1 µM | Human Corpus Cavernosum | [10] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

In Vitro PDE5 Enzyme Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of PDE5.

Objective: To determine the IC50 value of Sildenafil for the inhibition of PDE5.

Materials:

-

Recombinant human PDE5 enzyme

-

[3H]-cGMP (radiolabeled substrate)

-

Sildenafil (or test compound) at various concentrations

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EDTA)

-

Stop solution (e.g., 0.1 M HCl)

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of Sildenafil in the assay buffer.

-

In a reaction tube, add the assay buffer, a known amount of recombinant human PDE5 enzyme, and the Sildenafil dilution (or vehicle control).

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding a known concentration of [3H]-cGMP.

-

Allow the reaction to proceed for a specific time (e.g., 15-30 minutes) at 37°C, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

The product of the reaction, [3H]-5'-GMP, is separated from the unreacted [3H]-cGMP using column chromatography (e.g., anion exchange resin).

-

The amount of [3H]-5'-GMP is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.

-

Calculate the percentage of PDE5 inhibition for each Sildenafil concentration relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the Sildenafil concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Ex Vivo Smooth Muscle Relaxation Assay (Organ Bath)

This assay assesses the functional effect of a PDE5 inhibitor on the relaxation of isolated smooth muscle tissue.

Objective: To evaluate the ability of Sildenafil to potentiate NO-mediated relaxation of corpus cavernosum smooth muscle.

Materials:

-

Human or animal (e.g., rabbit) corpus cavernosum tissue

-

Organ bath system with force-displacement transducers

-

Krebs-Henseleit solution (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

-

Phenylephrine (or other contractile agent)

-

Sodium nitroprusside (SNP, an NO donor) or electrical field stimulation (EFS) to induce relaxation

-

Sildenafil (or test compound) at various concentrations

Protocol:

-

Obtain corpus cavernosum tissue and dissect it into strips (e.g., 2 x 2 x 8 mm).

-

Mount the tissue strips in the organ baths containing Krebs-Henseleit solution maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissues to equilibrate under a resting tension (e.g., 1-2 g) for a period of time (e.g., 60-90 minutes), with periodic washing.

-

Induce a sustained contraction in the tissue strips by adding a contractile agent like phenylephrine to the bath.

-

Once a stable contraction is achieved, induce relaxation through either the application of an NO donor like SNP in a cumulative concentration-response manner or via electrical field stimulation (EFS) of intrinsic nitrergic nerves.[12][13]

-

After washing the tissues and allowing them to return to baseline, pre-incubate the tissues with a specific concentration of Sildenafil for a defined period (e.g., 30 minutes).

-

Repeat the induction of contraction with phenylephrine, followed by the relaxation stimulus (SNP or EFS).

-

Record the changes in isometric tension using the force-displacement transducers.

-

The relaxant responses are typically expressed as a percentage of the pre-contraction induced by phenylephrine.

-

Compare the concentration-response curves for the relaxation stimulus in the absence and presence of Sildenafil to determine the potentiation of relaxation.[13]

Conclusion

PDE5 inhibitors, exemplified by Sildenafil, are a critical class of therapeutic agents that modulate smooth muscle tone by amplifying the endogenous NO/cGMP signaling pathway. Their potent and selective inhibition of PDE5 leads to enhanced smooth muscle relaxation and vasodilation. The in vitro and ex vivo experimental protocols detailed in this guide are fundamental for the characterization of novel PDE5 inhibitors and for advancing our understanding of their therapeutic potential in a variety of physiological and pathological conditions. The continued investigation into the structure-activity relationships and the physiological roles of PDE5 will undoubtedly lead to the development of next-generation inhibitors with improved efficacy and safety profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. researchgate.net [researchgate.net]

- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 8. The pharmacology of sildenafil, a novel and selective inhibitor of phosphodiesterase (PDE) type 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sildenafil, a type-5 CGMP phosphodiesterase inhibitor, specifically amplifies endogenous cGMP-dependent relaxation in rabbit corpus cavernosum smooth muscle in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of sildenafil on cyclic nucleotide phosphodiesterase activity, vascular tone and calcium signaling in rat pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The effect of sildenafil on corpus cavernosal smooth muscle relaxation and cyclic GMP formation in the diabetic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparative relaxing effects of sildenafil, vardenafil, and tadalafil in human corpus cavernosum: contribution of endogenous nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

Pde5-IN-5: A Technical Guide for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 5 (PDE5) inhibitors are a class of drugs that modulate intracellular signaling pathways by preventing the degradation of cyclic guanosine monophosphate (cGMP). The elevation of cGMP in vascular smooth muscle cells leads to vasodilation, a mechanism famously harnessed for the treatment of erectile dysfunction and pulmonary arterial hypertension. Beyond these established applications, a growing body of preclinical evidence highlights the therapeutic potential of PDE5 inhibition in a range of cardiovascular conditions, including heart failure, myocardial infarction, and cardiac hypertrophy. These cardioprotective effects are attributed to a complex interplay of signaling events downstream of cGMP, including the activation of protein kinase G (PKG), which influences ion channel activity, reduces oxidative stress, and mitigates pathological cardiac remodeling.

This technical guide focuses on Pde5-IN-5 , a novel and potent phosphodiesterase 5 inhibitor. While specific research on the cardiovascular applications of this compound is not yet widely published, this document provides a comprehensive overview of its known characteristics and presents detailed, representative protocols for its evaluation in cardiovascular research models. The information herein is intended to equip researchers with the foundational knowledge and practical methodologies to investigate the potential of this compound as a tool for studying and potentially treating cardiovascular diseases.

Core Compound Data: this compound

This compound has been identified as a highly potent and selective inhibitor of the PDE5 enzyme. The primary quantitative data available for this compound is summarized below.

| Parameter | Value | Reference |

| IUPAC Name | Not Publicly Available | - |

| CAS Number | 2414921-33-6 | - |

| Molecular Formula | C₂₃H₂₀BrN₃O₄ | - |

| Molecular Weight | 482.33 g/mol | - |

| IC₅₀ (PDE5) | 2.0 nM | [ElHady AK, et al. 2020] |

Note: Further quantitative data, including selectivity against other PDE isoforms and pharmacokinetic profiles, are not yet available in the public domain.